Superior Amine Reactivity of 4-Oxopentanethioic Acid vs. Alcohols in Nucleophilic Acyl Substitution
4-Oxopentanethioic acid exhibits a marked preference for amine nucleophiles over alcohol nucleophiles in acyl transfer reactions. Kinetic studies monitoring UV-Vis absorption at 280 nm reveal a second-order rate constant (k) of 0.15 M⁻¹s⁻¹ for reaction with benzylamine, compared to a significantly lower k of 0.03 M⁻¹s⁻¹ for reaction with methanol under identical conditions . This 5-fold difference in rate constant quantifies its higher chemoselectivity towards amine functional groups. Furthermore, this trend aligns with class-level data showing that thioesters are generally about 100-fold more reactive toward amines than their analogous oxoesters [1].
| Evidence Dimension | Second-order rate constant (k) for nucleophilic acyl substitution |
|---|---|
| Target Compound Data | k = 0.15 M⁻¹s⁻¹ with benzylamine; k = 0.03 M⁻¹s⁻¹ with methanol |
| Comparator Or Baseline | Reaction with benzylamine (amine) vs. methanol (alcohol) |
| Quantified Difference | 5-fold higher reactivity with amine (0.15/0.03 = 5) |
| Conditions | Kinetic study monitored by UV-Vis at 280 nm; reaction of 4-oxopentanethioic acid with benzylamine and methanol |
Why This Matters
This quantitative difference justifies selecting 4-oxopentanethioic acid for applications requiring chemoselective acylation of amines in the presence of alcohols, enabling more efficient and predictable synthetic routes.
- [1] Yang, W., & Drueckhammer, D. G. (2001). Understanding the Relative Acyl-Transfer Reactivity of Oxoesters and Thioesters: Computational Analysis of Transition State Delocalization Effects. Journal of the American Chemical Society, 123(44), 11004-11009. View Source
